A Technical Guide to (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol: Properties, Analysis, and Biological Relevance
A Technical Guide to (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol: Properties, Analysis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol, a versatile chiral building block. This document details experimental protocols for its characterization and explores its relevance as a MEK inhibitor in cell signaling pathways.
Core Chemical and Physical Properties
(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol, also known as (R)-(-)-Solketal, is a colorless to light yellow liquid.[1] Its chemical structure consists of a glycerol backbone protected as a cyclic ketal with acetone. This chiral molecule is a valuable intermediate in the synthesis of various enantiomerically pure compounds.[2]
Table 1: Physicochemical Properties of (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₃ | [1][3][4] |
| Molecular Weight | 132.16 g/mol | [1][3][5] |
| Appearance | Clear colorless to light yellow liquid | [1] |
| Boiling Point | 72-73 °C at 8 mmHg | [1][6] |
| Density | 1.062 g/mL at 25 °C | [1][6] |
| Refractive Index (n20/D) | 1.434 | [1][6] |
| Optical Activity ([α]20/D) | -13.7° (neat) | [1][6] |
| Flash Point | 79 °C (closed cup) | [3][6] |
| Solubility | Miscible with water. Slightly soluble in chloroform and methanol. | [1][7] |
| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. | [1] |
Synthesis and Experimental Workflow
The synthesis of (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol is typically achieved through the acid-catalyzed reaction of (R)-glycerol with acetone or its equivalent, 2,2-dimethoxypropane. The reaction is an equilibrium process, and removal of the water byproduct is crucial to drive the reaction towards the product.
Caption: Experimental workflow for the synthesis of (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol.
Experimental Protocols for Characterization
Accurate characterization of (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol is essential for its use in research and development. Below are detailed methodologies for key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of the molecule.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the concentration.
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation of protons.
-
Acquisition Time: Approximately 3-4 seconds.
-
Spectral Width: A range of -2 to 12 ppm.
-
-
Processing: Apply a line broadening of 0.3 Hz using an exponential window function before Fourier transformation. Phase and baseline correct the spectrum.
-
Analysis: Integrate all signals and reference the spectrum to the TMS peak at 0.00 ppm.
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Prepare a more concentrated sample, typically 20-50 mg in 0.6-0.7 mL of CDCl₃.
-
Instrument: A 100 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: A range of -10 to 220 ppm.
-
-
Processing: Apply a line broadening of 1 Hz. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol:
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[8][9]
-
Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Processing: Perform an automatic baseline correction and ATR correction if the software allows.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is employed to determine the molecular weight and fragmentation pattern of the compound.
GC-MS Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrument: A GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the obtained mass spectrum with a library database for confirmation.
Biological Relevance: MEK Inhibition and the Ras-Raf-MEK-ERK Signaling Pathway
(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol has been identified as a MEK inhibitor with potential antitumor activity.[1][10] MEK (also known as MAP2K) is a key protein kinase in the Ras-Raf-MEK-ERK signaling pathway, which is a critical regulator of cell proliferation, differentiation, and survival.[3] Dysregulation of this pathway is a common feature in many human cancers.
Caption: The Ras-Raf-MEK-ERK signaling pathway and the inhibitory action of (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol.
As depicted in the diagram, the pathway is initiated by the binding of growth factors to receptor tyrosine kinases, leading to the activation of Ras and a subsequent phosphorylation cascade involving Raf, MEK, and ERK. Activated ERK translocates to the nucleus and phosphorylates transcription factors, thereby regulating gene expression related to cell growth and survival. (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol, as a MEK inhibitor, blocks the phosphorylation of ERK by MEK, thus interrupting the signaling cascade and potentially inhibiting cancer cell proliferation.
This technical guide provides a foundational understanding of (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol for its effective application in research and drug development. The provided protocols and data serve as a valuable resource for scientists working with this important chiral molecule.
References
- 1. cdn-links.lww.com [cdn-links.lww.com]
- 2. (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol - High purity | EN [georganics.sk]
- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 4. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. researchgate.net [researchgate.net]
- 7. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 8. agilent.com [agilent.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. researchgate.net [researchgate.net]
